alpha-Glucametacin-d4

Catalog No.
S12891500
CAS No.
M.F
C25H27ClN2O8
M. Wt
523.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Glucametacin-d4

Product Name

alpha-Glucametacin-d4

IUPAC Name

2-[1-(4-chloro-2,3,5,6-tetradeuteriobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Molecular Formula

C25H27ClN2O8

Molecular Weight

523.0 g/mol

InChI

InChI=1S/C25H27ClN2O8/c1-12-16(10-20(30)27-21-23(32)22(31)19(11-29)36-25(21)34)17-9-15(35-2)7-8-18(17)28(12)24(33)13-3-5-14(26)6-4-13/h3-9,19,21-23,25,29,31-32,34H,10-11H2,1-2H3,(H,27,30)/t19-,21-,22-,23-,25+/m1/s1/i3D,4D,5D,6D

InChI Key

LGAJOMLFGCSBFF-GAZNKLBHSA-N

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC4C(C(C(OC4O)CO)O)O

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)N2C(=C(C3=C2C=CC(=C3)OC)CC(=O)N[C@@H]4[C@H]([C@@H]([C@H](O[C@@H]4O)CO)O)O)C)[2H])[2H])Cl)[2H]

Alpha-Glucametacin-d4 is a deuterated derivative of glucametacin, a non-steroidal anti-inflammatory drug (NSAID) that belongs to the class of phenylacetic acid derivatives. The incorporation of deuterium atoms in alpha-Glucametacin-d4 enhances its stability and metabolic profile, making it a valuable compound for pharmacokinetic studies. This compound is primarily used in research to trace metabolic pathways and understand the drug's behavior in biological systems.

Typical for NSAIDs, including:

  • Acid-Base Reactions: The carboxylic acid group can donate a proton, making it acidic.
  • Esterification: It can react with alcohols to form esters, which may alter its solubility and absorption characteristics.
  • Hydrolysis: In aqueous environments, alpha-Glucametacin-d4 can hydrolyze to release glucametacin and other metabolites.
  • Conjugation Reactions: It may undergo conjugation with glucuronic acid or sulfate, facilitating its excretion.

These reactions are essential for understanding the pharmacodynamics and pharmacokinetics of the compound.

Alpha-Glucametacin-d4 exhibits anti-inflammatory and analgesic properties similar to its parent compound, glucametacin. It acts primarily by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the biosynthesis of prostaglandins. The inhibition of these enzymes leads to reduced inflammation and pain relief. Additionally, studies have indicated that deuterated compounds may have altered metabolic pathways, potentially leading to different therapeutic outcomes or side effects compared to their non-deuterated counterparts.

The synthesis of alpha-Glucametacin-d4 involves several steps:

  • Starting Materials: The synthesis typically begins with glucametacin as the base compound.
  • Deuteration: Deuterated reagents are used to replace specific hydrogen atoms with deuterium. This can be achieved through various methods such as:
    • Exchange Reactions: Using deuterated solvents or reagents during reactions.
    • Reduction Reactions: Employing deuterated reducing agents in the presence of glucametacin.
  • Purification: The product is purified using techniques like column chromatography to isolate alpha-Glucametacin-d4 from unreacted materials and by-products.

The detailed synthetic pathway can vary based on the specific laboratory protocols employed.

Alpha-Glucametacin-d4 is primarily utilized in research settings for:

  • Pharmacokinetic Studies: Understanding how drugs are absorbed, distributed, metabolized, and excreted in biological systems.
  • Metabolic Pathway Tracing: Investigating metabolic pathways by tracking the fate of deuterated compounds in vivo.
  • Drug Development: Assisting in the development of new NSAIDs with improved efficacy and safety profiles.

Interaction studies involving alpha-Glucametacin-d4 focus on its binding affinity to various receptors and enzymes. These studies often include:

  • Protein Binding Studies: Evaluating how well alpha-Glucametacin-d4 binds to plasma proteins, which affects its bioavailability.
  • Enzyme Inhibition Studies: Assessing its inhibitory effects on cyclooxygenase enzymes compared to other NSAIDs.
  • Drug

Alpha-Glucametacin-d4 shares structural similarities with various NSAIDs. Here are some comparable compounds:

Compound NameStructure TypeKey Characteristics
GlucametacinPhenylacetic acidParent compound with anti-inflammatory properties
DiclofenacPhenylacetic acidStrong COX inhibition; used for pain relief
IndomethacinIndole derivativeEffective against inflammation; higher toxicity
KetorolacPyrrolidine derivativePotent analgesic; used post-surgery

Uniqueness of Alpha-Glucametacin-d4

Alpha-Glucametacin-d4's uniqueness lies in its deuterated structure, which provides advantages in metabolic studies due to altered pharmacokinetics compared to non-deuterated versions. This modification allows researchers to gain insights into drug metabolism without altering the therapeutic effects significantly.

XLogP3

1.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

522.1707005 g/mol

Monoisotopic Mass

522.1707005 g/mol

Heavy Atom Count

36

Dates

Last modified: 08-10-2024

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